Home > Products > Screening Compounds P61860 > 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine - 946354-39-8

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Catalog Number: EVT-3130795
CAS Number: 946354-39-8
Molecular Formula: C18H23ClN4O3S
Molecular Weight: 410.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

Compound Description: This compound represents a novel triazole-thione derivative. It was synthesized using a three-step protocol, and its structure was confirmed through various spectroscopic techniques, including HRMS, IR, 1H, and 13C NMR. []

Relevance: Although structurally diverse from the target compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shares a crucial commonality: the presence of a substituted piperazine ring. This structural motif is frequently encountered in medicinal chemistry and plays a significant role in the biological activity of numerous drugs. Notably, the presence of halogenated aromatic rings in both compounds further highlights their potential as bioactive molecules. The inclusion of this compound underscores the significance of the piperazine moiety in the design and development of compounds structurally related to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. []

2. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol []

Compound Description: This compound is a derivative of Prottremin, a molecule found to possess antiparkinsonian activity in various animal models of Parkinson's Disease. The synthesis of this derivative involved an epoxide ring-opening reaction using 1-(4-isopropylbenzyl)piperazine, resulting in a 48% yield after purification. []

Relevance: While this compound's core structure differs significantly from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, both share the presence of a substituted piperazine ring. This shared motif, often crucial for interacting with biological targets, suggests a potential avenue for exploring structure-activity relationships. Studying the antiparkinsonian activity of this Prottremin derivative could provide insights into the potential biological effects of compounds with similar structural elements to our target compound. []

3. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones []

Compound Description: This entry refers to a series of chemically synthesized compounds. These compounds, featuring N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives, were characterized using 1H & 13C NMR spectroscopy. Further, the synthesized compounds underwent antimicrobial activity screening against Escherichia coli, Bacillus cereus, and Candida albicans, demonstrating promising results. Molecular docking studies also indicated their potential as antimicrobial agents. []

Relevance: The series of compounds mentioned share a crucial structural feature with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine: the piperazine ring. This common motif often serves as a pharmacophore, contributing to the molecule's binding affinity and biological activity. The variations in substitutions on the piperazine ring in these compounds offer valuable insights into structure-activity relationships. Exploring the antimicrobial activities of these compounds could shed light on potential applications for structurally related compounds, including our target compound. []

4. FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene] []

Compound Description: FMPD is a potential antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. Notably, FMPD demonstrated promising antipsychotic effects in preclinical studies with a reduced risk of extrapyramidal symptoms, prolactin elevation, and weight gain. []

Relevance: Similar to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, FMPD contains a piperazine ring, a common pharmacophore in various therapeutic agents. The piperazine ring in both compounds likely contributes to their interactions with biological targets. Understanding the pharmacological profile of FMPD, particularly its interactions with dopamine and serotonin receptors, could provide valuable insights into the potential therapeutic applications of compounds sharing structural similarities with our target compound. []

5. 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) []

Compound Description: This compound exhibited significant anticonvulsant activity in the maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests, showing more favorable ED50 and protective index values than the reference drug valproic acid. Further investigation revealed its potential interaction with neuronal voltage-sensitive sodium and L-type calcium channels as a possible mechanism of action. Notably, the compound demonstrated no significant cytotoxic effect, further strengthening its potential as a therapeutic agent. []

Relevance: Even though structurally distinct from our target compound, 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, the presence of a substituted piperazine ring in 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione highlights the relevance of this pharmacophore in designing bioactive molecules. The compound's potent anticonvulsant activity and interaction with ion channels offer a compelling case for exploring the therapeutic potential of other compounds, including our target compound, that possess similar structural features. Understanding the structure-activity relationships of such compounds with a shared piperazine motif could guide the development of novel therapeutics. []

6. 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660) []

Compound Description: ASTX660 is a nonpeptidomimetic antagonist that demonstrates low-nanomolar inhibitory activity against both cellular IAP (cIAP) and X-linked IAP (XIAP), making it a promising anticancer agent. Derived from a fragment-based screening approach and further optimized through structure-guided design, ASTX660 shows improved metabolic stability and a favorable cardiac safety profile. Currently, ASTX660 is undergoing evaluation in a phase 1/2 clinical trial (NCT02503423). []

Relevance: While ASTX660's complex structure sets it apart from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, both compounds share the presence of a substituted piperazine ring. This shared motif, often crucial for binding to biological targets, provides a point of comparison for understanding structure-activity relationships. Despite their differences, the presence of this shared pharmacophore underscores the significance of the piperazine moiety in the design of bioactive molecules. The successful development of ASTX660 as a clinical candidate highlights the potential of targeting IAP proteins for cancer treatment and provides a compelling case for exploring the therapeutic potential of other compounds, including our target compound, that possess similar structural features, particularly the substituted piperazine ring. []

7. 5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione []

Compound Description: This compound is a 1,3,4-oxadiazole-2(3H)-thione derivative characterized by single-crystal X-ray diffraction. The study revealed its crystal structure, providing valuable insights into its molecular geometry and packing arrangement. []

Relevance: Although structurally diverse from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, both molecules share a common motif: the presence of a substituted piperazine ring. This shared pharmacophore often plays a crucial role in the binding affinity and selectivity of molecules towards biological targets. While their specific biological activities may differ, the common presence of the piperazine ring allows for comparative analysis of their structure-activity relationships. Examining the crystal structure of 5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione can provide valuable insights into the conformational preferences and potential binding modes of similar molecules, including our target compound. This information can be particularly useful in drug design, allowing for the optimization of molecular interactions with specific biological targets. []

8. 1-(4-Methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position []

Compound Description: These 1-(4-methylpiperazin-1-yl)isoquinolines are a class of compounds studied for their anticancer activity. The research involved investigating how different heteroaromatic substituents at the C-3 position of the isoquinoline ring affect the compounds' anticancer activity. []

Relevance: This group of compounds shares the piperazine ring with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. While the core structures differ, the shared piperazine motif might indicate similar binding interactions with specific biological targets. Comparing the anticancer activities of these 1-(4-methylpiperazin-1-yl)isoquinoline derivatives with varying substituents to the target compound could provide insights into structure-activity relationships and inform the development of novel compounds with potentially enhanced therapeutic profiles. []

9. 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone []

Compound Description: This pyrazolocinnoline derivative was successfully synthesized through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent. Structural characterization was achieved through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. []

Relevance: While this compound exhibits a distinct chemical structure compared to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, its inclusion highlights a common strategy in medicinal chemistry: the exploration of diverse heterocyclic scaffolds. This approach aims to discover novel compounds with enhanced pharmacological properties. Even though structurally different, the synthesis and characterization of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone contribute to the broader understanding of chemical modifications and their impact on molecular properties. Such knowledge is valuable when exploring the structure-activity relationships of the target compound and its analogs. []

10. 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500) []

Compound Description: GNE-3500 stands out as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc), a key player in interleukin (IL)-17 production. Its development stemmed from the need to improve the metabolic stability and safety profile of earlier tertiary sulfonamide compounds while preserving potent RORc inverse agonism. GNE-3500 showed excellent in vitro potency and selectivity for RORc over other ROR family members and a panel of 25 additional nuclear receptors. The promising in vitro ADME properties, in vivo PK, and dose-dependent IL-17 inhibition in a PK/PD model supported GNE-3500's advancement to preclinical studies. []

Relevance: While GNE-3500 might appear structurally dissimilar to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine at first glance, both share a crucial structural element: the substituted piperazine ring. This shared motif is often crucial for interacting with biological targets. GNE-3500's remarkable potency and selectivity as an RORc inverse agonist underscore the importance of meticulous structure-activity relationship studies. Despite their distinct structures, the presence of this common pharmacophore suggests a potential avenue for exploring the impact of structural modifications on the activity of both compounds. The success of GNE-3500 in preclinical studies highlights the therapeutic potential of targeting RORc for inflammatory diseases and provides valuable insights for developing novel therapeutics, including those structurally related to our target compound, by focusing on modifications around the shared piperazine moiety. []

11. 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR 1, 2, and 3). This compound was developed through the optimization of a series of N-aryl-N'-pyrimidin-4-yl ureas, aiming to achieve high potency and selectivity for FGFRs. Notably, NVP-BGJ398 exhibited significant antitumor activity in vivo, particularly against RT112 bladder cancer xenografts overexpressing wild-type FGFR3. These findings support its potential as a novel anticancer agent. []

Relevance: Though structurally distinct from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, NVP-BGJ398's inclusion highlights the significance of exploring diverse chemical structures to discover compounds with desired biological activities. Both compounds share a common motif: the presence of a substituted piperazine ring, often crucial for interacting with biological targets. The successful development and promising antitumor activity of NVP-BGJ398 offer a compelling case for investigating the therapeutic potential of other compounds, including our target compound, that possess similar structural elements, especially the substituted piperazine ring. []

12. 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters []

Compound Description: This entry refers to a series of novel quinazolinone derivatives synthesized and characterized through spectral and analytical data. The synthesis involved a multi-step process starting from (S)-2-amino-2-phenyl acetic acid (L-phenylglycine). These compounds hold potential for further investigation and biological evaluation. []

Relevance: This series of compounds, featuring a quinazolinone scaffold and a substituted piperazine ring, shares structural similarities with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, particularly the presence of the piperazine moiety. Although their core structures differ, the shared piperazine ring suggests potential similarities in their binding affinities and interactions with biological targets. Further investigation of these quinazolinone derivatives' biological activities could provide insights into the structure-activity relationships and potential therapeutic applications of compounds with similar structural elements, including the target compound. Understanding how structural variations around the shared piperazine motif affect biological activity can guide the development of novel therapeutics. []

13. 4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione []

Compound Description: This compound, a potent and selective 5-HT1A agonist, was radiolabeled with carbon-11 for in vivo positron emission tomography (PET) studies. Although synthesized with high yield and radiochemical purity, PET studies in baboons showed rapid brain uptake but a lack of specific binding, rendering it unsuitable as a 5-HT1A agonist PET ligand for clinical use. []

Relevance: Both 4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine share the presence of a substituted piperazine ring in their structure. Despite their differences in the core scaffold, this shared motif highlights the importance of the piperazine ring in medicinal chemistry, potentially contributing to binding affinity and interactions with biological targets. While this particular compound proved unsuitable for its intended use as a PET ligand, its development and evaluation offer valuable insights into structure-activity relationships. Understanding how modifications to the piperazine substituents and the overall structure affect binding affinity and selectivity can inform the development of other compounds, including those structurally related to our target compound. []

14. 1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine []

Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, provided insights into its molecular geometry and packing arrangements. This structural information can be valuable for understanding its properties and potential applications. []

Relevance: While structurally different from the target compound, 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, the presence of a substituted piperazine ring in 1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine emphasizes the significance of this motif in drug design. The piperazine ring often acts as a pharmacophore, influencing binding affinity and selectivity towards biological targets. Despite the differences in their core structures, the shared presence of this pharmacophore suggests potential commonalities in their interactions with specific targets. The availability of the crystal structure for 1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine can be helpful in understanding potential binding modes and conformational preferences of similar molecules, including our target compound. This structural information can be valuable for structure-based drug design efforts aimed at optimizing molecular interactions with desired targets. []

15. (E)-1-{4-(Bis(4-methoxy-phenyl)methyl)piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one []

Compound Description: This compound, synthesized and structurally confirmed through spectroscopic techniques (1H NMR, 13C NMR, HRMS) and X-ray crystallography, demonstrated significant anti-ischemic activity in vivo. The study revealed its ability to prolong the survival time of mice subjected to acute cerebral ischemia at various doses, suggesting its potential as a neuroprotective agent. []

Relevance: This chalcone derivative, characterized by a substituted piperazine ring, shares structural similarities with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. The presence of a piperazine moiety in both compounds, often crucial for interacting with biological targets, suggests potential similarities in their binding affinities and interactions with specific targets. The promising anti-ischemic activity observed for (E)-1-{4-(Bis(4-methoxy-phenyl)methyl)piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one highlights the importance of exploring structural variations around shared pharmacophores. Understanding how modifications to the piperazine substituents and the overall structure influence biological activity could guide the development of novel compounds, including those structurally related to our target compound, with enhanced therapeutic profiles. []

16. N-(3-chlorophenyl)-N’-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea (Fenobam) []

Compound Description: Fenobam, a well-known anxiolytic drug, has been shown to be a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This discovery opened up new avenues for investigating its therapeutic potential in pain management. Preclinical studies revealed that fenobam effectively reduces formalin-induced pain behaviors and alleviates inflammation-induced thermal hypersensitivity in mice, similar to the prototypical mGlu5 antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine). Notably, fenobam exhibited an improved in vivo selectivity for mGlu5 compared to MPEP. []

Relevance: While fenobam's structure differs from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, its inclusion highlights the importance of exploring existing drugs for potential off-target effects and novel applications. The discovery of fenobam's analgesic properties, attributed to its mGlu5 antagonism, demonstrates the value of investigating known compounds for new therapeutic uses. Though structurally distinct, both fenobam and the target compound share a common feature: the presence of a chlorophenyl moiety. While this structural similarity alone may not imply a direct relationship in their mechanisms of action, it underscores the importance of considering even subtle structural features when exploring the potential of compounds. Understanding how different chemical moieties contribute to drug activity and selectivity can guide the development of novel therapeutics, potentially leveraging existing drugs for new applications. []

17. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) []

Compound Description: K-604 is a potent and selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, demonstrating a 229-fold selectivity over ACAT-2. Its design involved strategically inserting a piperazine unit to enhance aqueous solubility and oral absorption compared to its predecessor compound. With promising pharmacological effects and safety profiles in preclinical studies, K-604 was selected as a clinical candidate for treating diseases associated with ACAT-1 overexpression. []

Relevance: K-604 and 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine share the presence of a substituted piperazine ring, a common pharmacophore in many drugs. This shared structural motif suggests that both compounds might exhibit similar binding interactions with biological targets, despite their differences in the core scaffold. The successful development of K-604 as a clinical candidate highlights the therapeutic potential of targeting ACAT-1 for various diseases. Understanding how structural variations, particularly around the shared piperazine ring, affect the activity and selectivity of K-604 can provide valuable insights for developing novel compounds, including those structurally related to our target compound, with improved pharmacological profiles. []

18. (R)-6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (R115777) []

Compound Description: R115777, a farnesyl transferase inhibitor, was radiolabeled with carbon-14 and used in a human mass balance and metabolism study employing accelerator mass spectrometry (AMS). The study aimed to analyze plasma, urine, and feces samples from healthy male subjects after oral administration of the drug. The findings revealed R115777's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The use of AMS allowed for accurate quantification of the drug and its metabolites in biological samples, even at extremely low doses. []

Relevance: Though structurally different from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, R115777's inclusion emphasizes the importance of pharmacokinetic and metabolic considerations in drug development. While the two compounds may have different targets and mechanisms of action, understanding the absorption, distribution, metabolism, and excretion of one can provide valuable insights for developing other compounds, especially in terms of optimizing drug-like properties. []

19. N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides []

Compound Description: This entry represents a series of benzamide derivatives synthesized through the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. The synthesized compounds were then subjected to various chemical reactions, including hydrohalogenation and thiocyanation, to explore their reactivity and potential as synthetic intermediates. []

Relevance: While these benzamide derivatives differ structurally from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, their inclusion highlights a common strategy in medicinal chemistry: exploring the chemical space around a central scaffold. By systematically modifying the substituents and functional groups, researchers aim to identify compounds with improved pharmacological properties. Despite the structural dissimilarity to our target compound, the study of these benzamide derivatives contributes to a broader understanding of structure-activity relationships. Exploring their reactivity and potential for further chemical transformations provides valuable information for designing and synthesizing novel compounds, potentially leading to the discovery of new therapeutic agents. []

20. 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines []

Compound Description: This entry describes a series of cinnoline derivatives synthesized and evaluated for their antifungal activity. The synthesis involved the intramolecular cyclization of appropriate amidrazones using polyphosphoric acid (PPA) as a catalyst. []

Relevance: This class of compounds, characterized by a cinnoline core and a substituted piperazine ring, shares structural similarities with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. While their core structures differ, the shared presence of the piperazine moiety highlights its potential as a pharmacophore in various chemical contexts. Understanding the antifungal activity and structure-activity relationships of these cinnoline derivatives can provide valuable insights into the potential biological activities of compounds with similar structural elements, including the target compound. The shared piperazine motif suggests that these compounds might interact with similar biological targets, and exploring their diverse activities can guide the development of novel therapeutic agents. []

21. 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid [, ]

Compound Description: This compound served as a central scaffold for synthesizing a series of N-substituted derivatives. The study focused on exploring the antibacterial activity of these derivatives, which were synthesized using various methods to achieve optimal yields and purity. [, ]

Relevance: Despite the distinct chemical structures, the focus on 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid derivatives highlights a core principle in medicinal chemistry: the exploration of structure-activity relationships. Researchers systematically modify a lead compound, in this case, by introducing various substituents on the piperazine nitrogen, to understand how structural variations influence biological activity. This approach allows for the optimization of desired pharmacological properties and the development of novel compounds with enhanced potency, selectivity, and/or pharmacokinetic profiles. While the specific target of these derivatives is not the primary focus of this comparison, the overall strategy emphasizes the importance of systematic structural modifications in drug discovery. This principle holds relevance for exploring the chemical space around 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine to identify analogs with improved properties. [, ]

22. Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates []

Compound Description: These benzimidazole derivatives, synthesized from 5-chloro-2-nitroaniline, were investigated for their potential as anthelmintics. This study focused on the synthesis and anthelmintic activity of these compounds, particularly against experimental infections of Trichinella spiralis. []

Relevance: These benzimidazole derivatives share the piperazine ring with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, although their core structures differ. This shared motif suggests potential similarities in their binding affinities and interactions with specific biological targets, despite their different therapeutic applications. Exploring the structure-activity relationships of these benzimidazole derivatives, particularly their anthelmintic activity, could offer insights into the biological effects associated with structural variations around the piperazine ring. []

23. 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) []

Compound Description: A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR), a promising target for cognitive enhancement in conditions like schizophrenia and Alzheimer's disease. It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents with a distinct mode of action compared to other type II α7 PAMs. A-867744 enhances α7 nAChR function in native neurons and shows selectivity for α7 over other nAChR subtypes and 5-HT3 receptors. []

Relevance: Though structurally different from 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, the inclusion of A-867744 highlights the importance of exploring diverse chemical scaffolds to discover novel compounds with desired biological activities. Even though they target different receptors, understanding the structure-activity relationships of A-867744 and its analogs can provide valuable insights into designing and optimizing compounds with specific pharmacological profiles. Both compounds share a common feature: the presence of a chlorophenyl moiety. While this structural similarity alone may not imply a direct relationship in their mechanisms of action, it underscores the importance of considering even subtle structural features when exploring the potential of compounds. This knowledge can guide the development of novel therapeutics, potentially by targeting related receptor systems or exploring different mechanisms of action. []

24. 2-[amino]-N-(un/substituted-phenyl)acetamides []

Compound Description: This entry refers to a series of acetamide derivatives synthesized and characterized for their antibacterial and antifungal properties. The study involved evaluating the compounds' activity against various bacterial and fungal strains. []

Relevance: This series, characterized by an acetamide core and a substituted phenylsulfonyl moiety, shares structural similarities with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, specifically the presence of the sulfonyl group and chlorophenyl ring. Despite the differences in overall structure and the absence of a piperazine ring in this series, the shared features allow for comparison and highlight the importance of these specific chemical groups in medicinal chemistry. Exploring the antibacterial and antifungal activities of these acetamide derivatives, particularly those with variations in the phenyl ring substituents, can provide valuable insights into the structure-activity relationships associated with these specific moieties. []

25. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one []

Compound Description: This study reports the crystal structure of a novel pyridazinone derivative, 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one, elucidated through single-crystal X-ray diffraction. The research provides detailed insights into the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. []

Relevance: This compound, characterized by a pyridazinone core and a 4-chlorophenylpiperazine substituent, shares a striking structural similarity with 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine. Both compounds possess the same substituted piperazine ring, a common pharmacophore in various drugs. This shared structural element strongly suggests that these compounds might exhibit similar binding interactions with specific biological targets, despite potential differences in their overall structures and pharmacological profiles. The availability of a detailed crystal structure for 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one provides a valuable template for understanding the conformational preferences and potential binding modes of compounds with similar structures, including the target compound. This structural information can be highly beneficial for structure-based drug design efforts, enabling researchers to optimize the interactions of these compounds with desired targets and potentially enhance their biological activity. []

Properties

CAS Number

946354-39-8

Product Name

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine

Molecular Formula

C18H23ClN4O3S

Molecular Weight

410.92

InChI

InChI=1S/C18H23ClN4O3S/c1-3-11-26-18-13-17(20-14(2)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)12-16/h4-6,12-13H,3,7-11H2,1-2H3

InChI Key

PMDSCAYZPHRMPO-UHFFFAOYSA-N

SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.